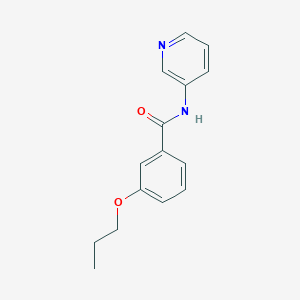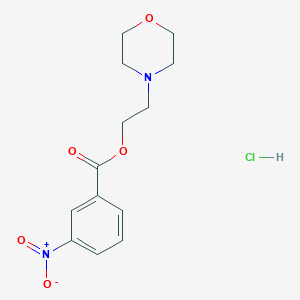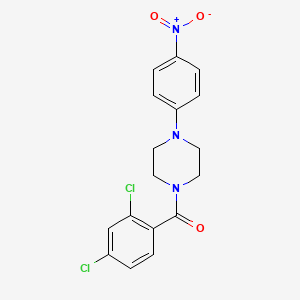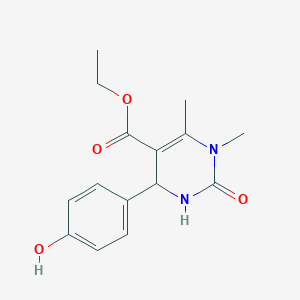
3-propoxy-N-3-pyridinylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-propoxy-N-3-pyridinylbenzamide, also known as GNE-7915, is a novel small molecule inhibitor that targets the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism and energy production. GNE-7915 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders.
Mechanism of Action
3-propoxy-N-3-pyridinylbenzamide exerts its pharmacological effects by inhibiting NAMPT, which is a key enzyme in the biosynthesis of NAD+. NAD+ is an essential cofactor for various cellular processes, including energy production, DNA repair, and gene expression. By inhibiting NAMPT, 3-propoxy-N-3-pyridinylbenzamide reduces the cellular levels of NAD+ and induces cellular stress, leading to cell death in cancer cells and reducing inflammation in inflammatory diseases.
Biochemical and Physiological Effects
3-propoxy-N-3-pyridinylbenzamide has been shown to induce cellular stress and reduce the cellular levels of NAD+, leading to cell death in cancer cells. In addition, 3-propoxy-N-3-pyridinylbenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues.
Advantages and Limitations for Lab Experiments
3-propoxy-N-3-pyridinylbenzamide has several advantages for lab experiments, including its potency and selectivity for NAMPT, its ability to induce cellular stress and reduce the cellular levels of NAD+, and its potential therapeutic applications for various diseases. However, 3-propoxy-N-3-pyridinylbenzamide also has some limitations, including its solubility and stability, which may affect its pharmacokinetics and pharmacodynamics in vivo.
Future Directions
Several future directions for research on 3-propoxy-N-3-pyridinylbenzamide include:
1. Clinical trials to evaluate the safety and efficacy of 3-propoxy-N-3-pyridinylbenzamide in humans.
2. Studies to investigate the potential synergistic effects of 3-propoxy-N-3-pyridinylbenzamide with other anticancer agents, such as chemotherapy and radiation therapy.
3. Studies to investigate the potential use of 3-propoxy-N-3-pyridinylbenzamide as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases.
4. Studies to investigate the potential mechanisms of resistance to 3-propoxy-N-3-pyridinylbenzamide and to develop strategies to overcome resistance.
5. Studies to investigate the potential side effects of 3-propoxy-N-3-pyridinylbenzamide and to develop strategies to minimize side effects.
Conclusion
In conclusion, 3-propoxy-N-3-pyridinylbenzamide is a novel small molecule inhibitor that targets NAMPT and has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders. Further research is needed to evaluate the safety and efficacy of 3-propoxy-N-3-pyridinylbenzamide in humans and to investigate its potential therapeutic applications for other diseases.
Synthesis Methods
The synthesis of 3-propoxy-N-3-pyridinylbenzamide involves several steps, including the reaction of 3-pyridinylboronic acid with 3-bromoanisole to form 3-(3-pyridinyl)anisole, which is then reacted with 4-bromo-2-chlorobenzoyl chloride to form 3-propoxy-N-3-pyridinylbenzamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
3-propoxy-N-3-pyridinylbenzamide has been extensively studied in preclinical models of cancer, inflammation, and metabolic disorders. In cancer, 3-propoxy-N-3-pyridinylbenzamide has been shown to inhibit NAD+ biosynthesis and induce cell death in various cancer cell lines, including breast, lung, and prostate cancer. In addition, 3-propoxy-N-3-pyridinylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
In inflammation, 3-propoxy-N-3-pyridinylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various preclinical models of inflammatory diseases, including rheumatoid arthritis and colitis.
In metabolic disorders, 3-propoxy-N-3-pyridinylbenzamide has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes and obesity. In addition, 3-propoxy-N-3-pyridinylbenzamide has been shown to reduce hepatic steatosis and improve lipid metabolism in preclinical models of non-alcoholic fatty liver disease.
properties
IUPAC Name |
3-propoxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-9-19-14-7-3-5-12(10-14)15(18)17-13-6-4-8-16-11-13/h3-8,10-11H,2,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMRFLFXSRXSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(3,5-dimethylphenoxy)hexyl]piperidine](/img/structure/B5056407.png)

![5-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-N-isopropyl-2-pyrimidinamine trifluoroacetate](/img/structure/B5056421.png)


![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B5056443.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5056446.png)

![1-[3-(2,5-dimethylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B5056464.png)
![3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B5056467.png)

![2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-phenylacetamide](/img/structure/B5056478.png)
![2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium bromide](/img/structure/B5056506.png)
![6-({[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5056514.png)